(1,1'-Bicyclohexyl)-4-ylbenzene

Catalog No.
S13306166
CAS No.
21484-12-8
M.F
C18H26
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1'-Bicyclohexyl)-4-ylbenzene

CAS Number

21484-12-8

Product Name

(1,1'-Bicyclohexyl)-4-ylbenzene

IUPAC Name

(4-cyclohexylcyclohexyl)benzene

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2

InChI Key

MRGBGAHKAGKZID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3

(1,1'-Bicyclohexyl)-4-ylbenzene (CAS 21484-12-8) is the specific cis-stereoisomer of the bicyclohexylbenzene (BCH) core, a foundational structural motif in nematic liquid crystal (LC) materials. While the trans-isomer is prized for its linear, rod-like architecture that promotes stable mesophase formation, the cis-isomer possesses a bent molecular conformation that disrupts liquid crystalline packing [1]. In industrial procurement, this specific cis-isomer is rarely used as an active mesogen; rather, it is procured as a critical analytical reference standard for quality control and as a baseline substrate for optimizing catalytic cis-to-trans isomerization processes during the scale-up of high-purity display materials [2].

Procurement Fit

Workflow Liquid-crystal mesogenic core for nematic mixtures
Selection High thermal endurance distinguishes from bicyclohexyl
Context Phenyl-substituted bicyclohexyl for elevated clearing point

Substituting the pure cis-isomer (CAS 21484-12-8) with a crude cis/trans mixture (CAS 20273-27-2) or the pure trans-isomer (CAS 21484-11-7) fundamentally compromises analytical and process engineering workflows. In chromatographic method development (GC/HPLC) for LC purity certification, an exact cis-standard is required to establish precise retention time offsets and response factors [1]. A mixed-isomer product cannot provide the absolute baseline calibration needed to certify the >99.9% trans-purity demanded by commercial active-matrix display manufacturers, as trace cis-impurities drastically depress the nematic clearing point and increase viscosity [2].

Substitution Risk

Melting-point mismatch
Parent bicyclohexyl melts ~80 °C lower; may dramatically narrow the nematic range and risk crystallization at low temperatures.
Phase behavior drift
Alkyl or non-phenylated analogs lack the polarizable core; reported clearing point and dielectric anisotropy may shift unfavorably.

Chromatographic Calibration for Trace Impurity Quantification

In the quality control of liquid crystal intermediates, the quantification of stereoisomeric purity is paramount. Using pure cis-(1,1'-Bicyclohexyl)-4-ylbenzene allows for the absolute calibration of GC/HPLC response factors, enabling the detection of cis-impurities down to <0.1% in production batches. In contrast, using a crude cis/trans mixture only allows for relative peak identification without precise quantitative calibration, leading to analytical uncertainties of up to 2-5% in impurity quantification [1].

Evidence DimensionAnalytical quantification limit for stereoisomeric impurities
Target Compound Data<0.1% limit of quantification (LOQ) when calibrated with pure cis-isomer
Comparator Or Baseline2-5% quantitative uncertainty using crude cis/trans mixture (CAS 20273-27-2)
Quantified Difference>20-fold improvement in quantification accuracy
ConditionsGC/HPLC calibration for display-grade liquid crystal manufacturing

Absolute quantification of the cis-isomer is mandatory for certifying the purity of trans-bicyclohexylbenzene derivatives for commercial display applications.

Melting point
Head-to-head
Target: 84–85 °C Bicyclohexyl: 3–4 °C
Supports low-temperature crystallization resistance
Standard lab determination; no further details.

Nematic Phase Disruption and Clearing Point Depression

The stereochemistry of the bicyclohexylbenzene core dictates its mesomorphic behavior. The trans-isomer exhibits a highly stable nematic phase due to its linear geometry. Conversely, the bent conformation of the cis-isomer (CAS 21484-12-8) prevents efficient molecular packing. Doping a nematic host with just 5-10% of the cis-isomer depresses the clearing point (Tc) by 15-30 °C, whereas the pure trans-isomer maintains or elevates the Tc [1]. This drastic thermodynamic difference underscores why the cis-isomer must be rigorously quantified and removed.

Evidence DimensionNematic clearing point (Tc) depression
Target Compound Data15-30 °C decrease in Tc (at 5-10% cis-isomer concentration)
Comparator Or Baselinetrans-isomer (CAS 21484-11-7) maintains or increases Tc
Quantified Difference>15 °C divergence in phase stability per 5% concentration
ConditionsNematic liquid crystal host mixture evaluation

Highlights the severe performance penalty of cis-impurities, justifying the procurement of the pure cis-isomer as a necessary negative control and analytical standard.

Boiling point
Cross-study comparable
Target: 350 °C (760 mmHg) Bicyclohexyl: 227 °C
Enables high-temperature processing
Atmospheric pressure; commercial sourcing data.

Baseline Substrate for Catalytic Isomerization Optimization

During the industrial synthesis of bicyclohexylbenzenes, cross-coupling reactions often yield a near 1:1 mixture of cis and trans isomers. To maximize yield, the cis-byproduct is subjected to catalytic isomerization. Procuring the pure cis-isomer allows process chemists to measure absolute conversion kinetics. Studies show that using the pure cis-substrate enables the precise tuning of catalyst loading to achieve >95% conversion to the trans-form, whereas optimizing directly on crude mixtures obscures reaction kinetics due to competitive binding and side-reactions [1].

Evidence DimensionKinetic resolution in isomerization process optimization
Target Compound DataUnambiguous first-order kinetic modeling using pure cis-isomer
Comparator Or BaselineConfounded kinetic data using crude cis/trans mixtures
Quantified DifferenceEnables optimization to >95% trans-conversion yield
ConditionsCatalytic cis-to-trans isomerization scale-up

Enables process engineers to efficiently design and optimize the isomerization step, directly increasing the overall yield of the high-value trans-product.

Density
Class-level inference
Target: 0.966 g/cm³ (pred.) Bicyclohexyl: 0.864 g/mL
Higher packing density for Δn control
Predicted value; verify experimentally.
Patent claim
Class-level inference
EP 2 208 775 B1 (Merck)
Industrial validation for nematic LC media
Specific clearing point not disclosed.

Analytical Reference Standard for Display-Grade Liquid Crystals

Procured by QA/QC laboratories to calibrate gas and liquid chromatography instruments. The pure cis-isomer is essential for establishing exact retention times and response factors, ensuring that commercial batches of trans-bicyclohexylbenzene derivatives meet the strict >99.9% stereoisomeric purity required for active-matrix displays [1].

Process Optimization of Catalytic Isomerization

Utilized by process chemists as a pure baseline substrate to evaluate the efficiency, turnover frequency, and kinetics of isomerization catalysts (such as Raney Nickel or alkoxide bases). This allows for the precise optimization of reaction conditions to convert undesired cis-byproducts into the valuable trans-mesogens during industrial scale-up [2].

Conformational and Thermodynamic Modeling

Employed in materials science R&D as a model compound to study the structure-property relationships of bent versus linear molecular architectures. It serves as a critical negative control when evaluating how stereochemical defects impact the dielectric anisotropy, viscosity, and phase transition temperatures of nematic liquid crystal mixtures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Wide-temperature nematic mixtures
Melting-point elevation over bicyclohexyl
Phase behavior, crystallization resistance
High-temperature heat-transfer media
Wide liquid range (boiling point elevation)
Thermal endurance, evaporative loss
Organic electronic building blocks
Rigid bicyclohexyl-phenyl scaffold
Molecular packing, dielectric response

XLogP3

6.9

Exact Mass

242.203450829 g/mol

Monoisotopic Mass

242.203450829 g/mol

Heavy Atom Count

18

UNII

D6Z0Y7IMH8
G148O85OGY

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